Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate
Description
Table 1: Natural Isotopic Abundance of Key Elements in the Compound
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | $$^{12}\text{C}$$ | 98.89 |
| $$^{13}\text{C}$$ | 1.11 | |
| Hydrogen | $$^{1}\text{H}$$ | 99.99 |
| Nitrogen | $$^{14}\text{N}$$ | 99.63 |
| Oxygen | $$^{16}\text{O}$$ | 99.76 |
The isotopic distribution influences mass spectrometric fragmentation patterns. For instance, the $$^{13}\text{C}$$ isotope contributes to an M+1 peak at approximately 1.1% intensity relative to the base peak (M).
Structural Features: Triazolopyrimidine Core, Amino Substituent, and Octanoate Ester
Triazolopyrimidine Core
The fused bicyclic system consists of a 1,2,4-triazole ring (positions 1–3) and a pyrimidine ring (positions 5–7). This planar structure enables π-π stacking interactions and metal coordination via nitrogen lone pairs. The core’s electron-deficient nature makes it amenable to electrophilic substitution reactions.
Amino Substituent
The 2-amino group on the triazole ring enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This group participates in tautomerism, though the amino form predominates under standard conditions.
Octanoate Ester
The methyl octanoate side chain introduces hydrophobicity, with the ester linkage (-COOCH₃) at position 2 of the octanoic acid. The branching at the second carbon creates a chiral center, potentially yielding enantiomers. However, stereochemical details are unspecified in available literature.
Properties
IUPAC Name |
methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFBADQMXEABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out in dry ethyl acetate (EtOAc) at 0°C, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate has the molecular formula and a molecular weight of approximately 277.35 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of 2-amino[1,2,4]triazolo[1,5-a]pyrimidine derivatives with octanoic acid or its derivatives under specific conditions to achieve the desired methyl ester form. The synthetic methods have been optimized to enhance yield and purity, making it suitable for further biological evaluation.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 12.5 |
These findings suggest that the compound may disrupt critical signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Preliminary studies indicate effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds. This positions it as a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes linked to disease progression. Studies have highlighted its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
Case Study on Tumor Growth Inhibition
In vivo experiments utilizing xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. These results underscore the compound's potential as a lead for anticancer drug development.
Safety and Toxicity Assessment
Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary safety assessments. Such profiles are crucial for advancing compounds into clinical trials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit influenza virus RNA polymerase by preventing the heterodimerization of the PA-PB1 subunits . This inhibition disrupts the viral replication process, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
7-aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core and exhibit similar biological activities.
5-aryl-7-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also share the triazolopyrimidine core but differ in the position of the aryl and methyl groups.
Uniqueness
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazolopyrimidine derivatives .
Biological Activity
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.
Structure and Synthesis
The compound features a triazolo-pyrimidine moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 3,5-diamino-1,2,4-triazole with suitable acylating agents to form derivatives with varying side chains. For instance, the synthesis of ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate has been reported as a precursor to related compounds .
Biological Activity
Antiviral Activity:
Recent studies have demonstrated that derivatives of the triazolo-pyrimidine scaffold exhibit antiviral properties. For example, some compounds have shown efficacy against influenza viruses by disrupting the interaction between RNA-dependent RNA polymerase (RdRP) subunits PA and PB1. One study reported an IC50 value of 12 µM for a related compound in inhibiting polymerase activity in vitro .
Anticonvulsant Properties:
Research has indicated that certain derivatives of the triazolo-pyrimidine class act as positive modulators of the GABAA receptor. Compounds derived from this scaffold demonstrated significant anticonvulsant activity in animal models, particularly in pentylenetetrazole-induced epilepsy tests. Notably, compounds exhibited protective indices indicating lower neurotoxicity compared to standard anticonvulsants .
Case Study 1: Antiviral Efficacy
A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit influenza virus replication. The compounds were tested in MDCK cells infected with the A/PR/8/34 strain. Results indicated that some derivatives achieved EC50 values ranging from 5 to 14 µM without exhibiting cytotoxicity up to concentrations of 250 µM .
Case Study 2: Anticonvulsant Activity
In another investigation focusing on anticonvulsant effects, two specific derivatives (5c and 5e) were identified as having significant efficacy in PTZ-induced seizure models. The ED50 values were recorded at 31.81 mg/kg and 40.95 mg/kg respectively, showcasing their potential as safer alternatives to existing treatments .
Table 1: Summary of Biological Activities
| Compound | Activity Type | EC50/IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antiviral (Influenza) | 12 | Inhibits RdRP PA-PB1 interaction |
| Compound B | Anticonvulsant | 31.81 | Effective in PTZ-induced epilepsy model |
| Compound C | Antiviral (Influenza) | 5-14 | Non-cytotoxic up to 250 µM |
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling the triazolopyrimidine core with an octanoate sidechain. Key steps include:
- Core Formation : Cyclization of precursors like 3,5-diamino-1,2,4-triazole with carbonyl-containing intermediates under reflux in ethanol ().
- Sidechain Attachment : Use of carbodiimide-mediated coupling (e.g., EDCI/HOBt) in polar aprotic solvents (DMF or THF/CHCl₃) at 0°C to minimize side reactions ().
- Yield Optimization : Purification via recrystallization (ethanol) or column chromatography (gradient elution with ethyl acetate/petroleum ether) ().
- Critical Parameters : Maintain inert atmosphere (N₂) to prevent oxidation of reactive intermediates ().
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- ¹H NMR : Assign peaks for the triazolopyrimidine ring (δ 8.2–8.4 ppm for aromatic protons) and methyl/octanoate groups (δ 2.5–3.7 ppm) ().
- IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amino (N–H) vibrations (~3300–3500 cm⁻¹) ().
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) ().
- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement ().
Q. What experimental precautions are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Protective Equipment : Wear gloves, goggles, and lab coats to avoid dermal/ocular exposure ().
- Reactive Intermediates : Handle moisture-sensitive compounds in glove boxes or under N₂ ().
- Waste Management : Segregate halogenated solvents and toxic byproducts for professional disposal ().
Advanced Research Questions
Q. How can hydrogen-bonding networks revealed by crystallography inform the design of triazolopyrimidine derivatives?
- Methodological Answer :
- Crystallographic Analysis : Use SHELXL to refine structures and identify H-bonding motifs (e.g., N–H···N interactions between amino groups and triazole rings) ().
- Design Implications : Enhance thermal stability by introducing substituents that reinforce H-bonding (e.g., –NH₂ or –OH groups) ().
- Example : Ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate forms ribbons via H-bonds, suggesting strategies for molecular packing optimization ().
Q. What methodologies are recommended for conducting SAR studies to improve enzymatic inhibition?
- Methodological Answer :
- Substituent Variation : Modify the octanoate chain (length, branching) and triazolopyrimidine substituents (e.g., –CF₃ for enhanced lipophilicity) ().
- In Vitro Assays : Test inhibition of dihydroorotate dehydrogenase (DHODH) using spectrophotometric NADH depletion assays ().
- Data Correlation : Compare IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to validate binding modes ().
Q. How can molecular docking predict the binding affinity of this compound against DHODH?
- Methodological Answer :
- Preparation : Generate 3D structures (Open Babel) and optimize protonation states (Epik).
- Docking Protocol : Use a grid centered on the DHODH ubiquinone-binding site (PDB: 1D3G).
- Validation : Cross-check with known inhibitors (e.g., triazolopyrimidine-based compounds in ).
- Analysis : Prioritize derivatives with low ΔG values and strong H-bonding to Arg136 or Tyr356 ().
Q. What strategies resolve discrepancies between in vitro and in silico activity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
